molecular formula C10H21F B1670041 1-Fluorodecane CAS No. 334-56-5

1-Fluorodecane

Cat. No.: B1670041
CAS No.: 334-56-5
M. Wt: 160.27 g/mol
InChI Key: LHLRHWJTTUCDQA-UHFFFAOYSA-N
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Description

1-Fluorodecane is a long-chain 1-fluoroalkane with the molecular formula C10H21F It is a member of the alkyl fluoride family, characterized by the presence of a fluorine atom attached to the terminal carbon of a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorodecane can be synthesized through several methods. One common approach involves the reaction of 1-decanol with N,N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine in the presence of heptane . Another method includes the reaction of 1-hydroxydodecane with fluorinating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often use fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve and under anhydrous conditions.

    Reduction Reactions: Utilize and like .

Major Products Formed:

    Substitution Reactions: Yield n-undecane.

    Reduction Reactions: Produce decane.

Scientific Research Applications

Applications in Organic Synthesis

1-Fluorodecane serves as a valuable intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine in organic compounds often enhances their biological activity and metabolic stability. For instance, this compound can be utilized to introduce fluorinated side chains into various organic molecules, which may improve their pharmacokinetic properties .

Table 1: Comparison of Fluorinated Compounds in Synthesis

CompoundApplicationProperties Enhanced
This compoundIntermediate for drug synthesisIncreased lipophilicity
1-FluorohexaneSolvent for reactionsLower boiling point
1-FluoropentaneBuilding block for polymersImproved thermal stability

Use in Material Science

In material science, this compound is explored for its potential in creating advanced materials with specific surface properties. Its fluorinated nature imparts hydrophobic characteristics, making it suitable for applications such as coatings and sealants that require water repellency. Research indicates that incorporating fluorinated compounds can significantly enhance the durability and performance of these materials .

Case Study 1: Fluorinated Coatings

A study conducted by researchers at a leading materials science institute demonstrated the effectiveness of this compound in developing a new class of fluorinated coatings. These coatings exhibited superior resistance to water and chemicals compared to traditional non-fluorinated alternatives. The research highlighted that the incorporation of this compound improved the longevity and performance of protective coatings used in industrial applications.

Case Study 2: Pharmaceutical Development

Another case study focused on the synthesis of a novel anti-cancer drug where this compound was used as a key intermediate. The research showed that the fluorination process led to enhanced bioavailability and reduced metabolic degradation of the drug compound. This study underscored the importance of fluorinated compounds in medicinal chemistry, particularly for drugs targeting complex diseases.

Environmental Considerations

While this compound has promising applications, it is essential to consider its environmental impact. Fluorinated compounds can persist in the environment and may contribute to ecological concerns. Therefore, ongoing research aims to develop methods for synthesizing these compounds more sustainably and reducing their environmental footprint .

Mechanism of Action

At the molecular level, 1-fluorodecane exhibits weak intermolecular forces, allowing it to effectively solvate non-polar molecules. This property makes it useful in laboratory applications where it aids in the dissolution and separation of various compounds .

Comparison with Similar Compounds

  • 1-Fluorododecane (C12H25F)
  • 1-Fluorooctane (C8H17F)
  • 1-Fluoroheptane (C7H15F)

Comparison: 1-Fluorodecane is unique due to its specific chain length and the presence of a terminal fluorine atom. Compared to shorter-chain fluorinated alkanes like 1-fluoroheptane and 1-fluorooctane, this compound has different solubility and reactivity properties, making it suitable for distinct applications in research and industry .

Biological Activity

1-Fluorodecane (C10_{10}H21_{21}F) is a fluorinated alkane that has garnered attention in recent years due to its unique biological activities and potential applications in various fields, including environmental microbiology and biochemistry. This article reviews the current understanding of the biological activity of this compound, focusing on microbial metabolism, toxicological assessments, and potential applications.

Microbial Metabolism

Recent studies have highlighted the ability of certain bacterial strains to utilize this compound as a carbon and energy source. For instance, Pseudomonas sp. strain 273 can grow on this compound under aerobic conditions, demonstrating a significant metabolic capacity for fluoroalkanes. This strain releases inorganic fluoride during growth, indicating a defluorination process, although the specific enzymes responsible for this activity remain unidentified .

Gene Expression Analysis

Genome-wide expression analyses have revealed that when Pseudomonas sp. strain 273 is grown on this compound, there is a marked upregulation of genes involved in lipid transport and metabolism, as well as those associated with energy production . The following table summarizes key findings from gene expression studies:

Condition Upregulated Genes Functional Categories
Growth with DFD185Lipid metabolism, energy production
Growth with Decane209Translation, transcription
Growth with Acetate144Signal transduction mechanisms

This data suggests that the microbial metabolism of this compound involves complex biochemical pathways that could be harnessed for bioremediation purposes.

Toxicological Assessments

The potential toxicity of this compound has been evaluated through various studies. The compound exhibits low acute toxicity in laboratory settings; however, its long-term effects are still under investigation. A study indicated that exposure to high concentrations may lead to adverse effects on renal function in animal models . Further toxicological profiling is necessary to establish safe exposure limits for humans and environmental organisms.

Applications in Environmental Bioremediation

Given its biodegradability by specific microorganisms, this compound presents opportunities for bioremediation strategies targeting contaminated environments. Research has shown that strains capable of degrading fluorinated compounds could be employed to mitigate pollution from perfluoroalkyl substances (PFAS) and other organofluorine compounds . This highlights the importance of understanding the biological activity of compounds like this compound in developing sustainable environmental solutions.

Case Studies

Several case studies illustrate the application of microbial strains in degrading fluorinated compounds:

  • Case Study 1: Pseudomonas sp. Strain 273
    This strain demonstrated effective growth on various fluoroalkanes, including this compound. Its metabolic pathways were characterized through genomic analysis, revealing potential applications in bioremediation.
  • Case Study 2: Delftia acidovorans D4B
    Identified for its biodegradation capabilities towards PFAS, this strain may provide insights into the metabolic processes involved in breaking down complex organofluorine compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Fluorodecane, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic fluorination of 1-bromodecane or 1-chlorodecane using reagents like KF or tetrabutylammonium fluoride. Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluoride ion reactivity.
  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions .
  • Catalyst use : Phase-transfer catalysts (e.g., 18-crown-6) can improve yield by facilitating ion exchange .
    Validate purity via GC-MS or 19F^{19}\text{F} NMR, ensuring absence of residual halides.

Q. How can researchers characterize the physicochemical properties of this compound (e.g., solubility, boiling point) with precision?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC analysis to quantify solubility in solvents like hexane or ethanol. Control temperature (±0.1°C) and account for fluorocarbon’s hydrophobic nature .
  • Boiling point : Employ differential scanning calorimetry (DSC) or dynamic distillation under inert atmosphere to avoid decomposition. Cross-reference with computational predictions (e.g., COSMO-RS) .
  • Table :
PropertyMethodKey Parameters
SolubilityShake-flask + HPLCTemp: 25°C, solvent polarity
Boiling pointDSC/Dynamic distillationPressure: 1 atm, N₂ flow rate

Q. What analytical techniques are most reliable for confirming the purity of this compound?

  • Methodological Answer :

  • GC-MS : Detects volatile impurities (e.g., unreacted alkyl halides). Use a DB-5 column and electron ionization mode .
  • 19F^{19}\text{F} NMR : Identifies fluorinated byproducts (e.g., di-fluorinated isomers). Chemical shifts (δ) near +220 ppm confirm mono-fluorination .
  • Elemental analysis : Validate C/F ratios (theoretical: C: 76.3%, F: 10.1%) to rule out contamination .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound’s fluorination?

  • Methodological Answer :

  • Isotopic labeling : Use 18O^{18}\text{O}-labeled KF to trace fluoride ion transfer pathways in SN2 vs. radical mechanisms .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • Computational modeling : Apply DFT (e.g., B3LYP/6-31G*) to map energy barriers for competing pathways .

Q. What strategies address discrepancies in literature data on this compound’s thermodynamic stability?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., Grubb’s test) to identify outliers .
  • Controlled replication : Standardize experimental conditions (e.g., purity of starting materials, inert gas use) to isolate variables .
  • Advanced calorimetry : Use adiabatic calorimetry to measure decomposition enthalpy under varying pressures .

Q. How can computational chemistry predict this compound’s behavior in novel reaction environments (e.g., ionic liquids)?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate solvation dynamics in ionic liquids (e.g., [BMIM][PF₆]) to assess fluorocarbon-solvent interactions .
  • QSPR models : Corrate descriptors (e.g., dipole moment, HOMO-LUMO gap) with reactivity metrics using machine learning .
  • Table :
Computational ToolApplicationOutput Metrics
DFT (Gaussian)Transition state analysisActivation energy, ΔG‡
MD (GROMACS)Solvation free energyRadial distribution functions

Q. What experimental designs minimize uncertainties when testing this compound’s applicability in fluoropolymer synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize monomer ratios, initiator concentrations, and temperature gradients .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track polymerization kinetics and side reactions .
  • Failure mode analysis : Preemptively test thermal stability (TGA) and mechanical properties (DMA) of resultant polymers .

Q. Key Considerations for Research Design

  • Data Contradictions : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • Reproducibility : Document experimental protocols exhaustively, including raw data tables in supplementary materials .
  • Ethical Compliance : Adhere to safety guidelines for fluorocarbon handling (e.g., fume hood use, waste disposal) .

Properties

IUPAC Name

1-fluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLRHWJTTUCDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059826
Record name Decane, 1-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-56-5
Record name 1-Fluorodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1-fluoro-
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Record name Decane, 1-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluorodecane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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